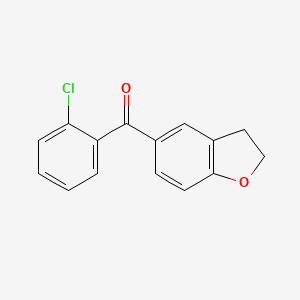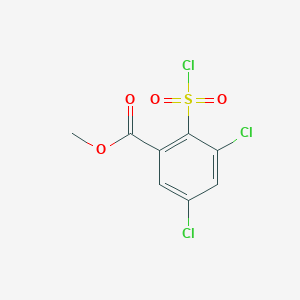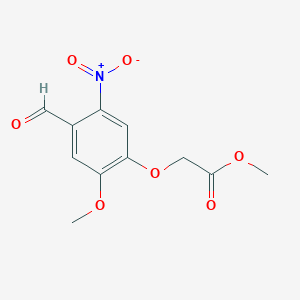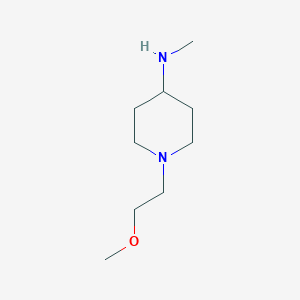
2,4,5-Trifluorothioanisole
Overview
Description
2,4,5-Trifluorothioanisole is an aromatic organic compound with the chemical formula C7H5F3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 2,4,5-Trifluorothioanisole involves the reaction between 1,2,4,5-tetrafluorobenzene and sodium methanethiolate (NaSCH3). This reaction typically occurs under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
The compound is primarily produced for research and specialized applications.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trifluorothioanisole can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group (-CF3) and the thioether group (-S-CH3) can participate in substitution reactions.
Oxidation and Reduction: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products may include various substituted trifluorothioanisole derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products may include reduced sulfur-containing compounds.
Scientific Research Applications
2,4,5-Trifluorothioanisole has several scientific research applications, including:
Chromatography and Mass Spectrometry: It can be used in these techniques to separate, identify, and quantify compounds in a mixture.
Fragrance Industry:
Herbicide Formulations: It can be used in the development of new herbicide formulations.
Catalysts in Chemical Reactions: Its strong electrophilic nature can enhance the rate of certain reactions.
Synthesis of Materials for Organic Light-Emitting Diodes (OLEDs): It can be used in the production of materials for OLEDs or other electronic devices.
Environmental Remediation: It can be used in the synthesis of materials that absorb or neutralize pollutants.
Mechanism of Action
The mechanism of action of 2,4,5-Trifluorothioanisole involves its strong electrophilic nature, which allows it to participate in various chemical reactions. The trifluoromethyl group (-CF3) bonded to the aromatic ring at positions 2, 4, and 5 alters the electronic properties of the molecule, making it highly reactive. The sulfur atom in the thioether group (-S-CH3) also plays a crucial role in its reactivity.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluoroanisole: A similar compound without the sulfur atom, widely used in the fragrance industry.
2,4,6-Trifluorothioanisole: Another trifluorothioanisole derivative with different substitution patterns on the aromatic ring.
2,3,5-Trifluorothioanisole: A trifluorothioanisole derivative with substitutions at different positions.
Uniqueness
2,4,5-Trifluorothioanisole is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to other trifluorothioanisole derivatives.
Properties
IUPAC Name |
1,2,4-trifluoro-5-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3S/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRKZFKNYGRFIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C(=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675066 | |
| Record name | 1,2,4-Trifluoro-5-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54378-74-4 | |
| Record name | 1,2,4-Trifluoro-5-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid](/img/structure/B1420372.png)

![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1420368.png)
![4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid](/img/structure/B1420371.png)

![N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine](/img/structure/B1420382.png)








